molecular formula C7H15NO3 B555317 O-tert-Butyl-L-serine CAS No. 18822-58-7

O-tert-Butyl-L-serine

Cat. No. B555317
CAS RN: 18822-58-7
M. Wt: 161,2 g/mole
InChI Key: DDCPKNYKNWXULB-YFKPBYRVSA-N
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Description

“O-tert-Butyl-L-serine” is a serine derivative . It is used in solid phase peptide synthesis (SPPS) such as the synthesis of tailed cyclic RGD peptides to prevent glutarimide formation .


Synthesis Analysis

“O-tert-Butyl-L-serine” is used in the synthesis of polymers containing O-tert-butyl-L-serine . The N-benzyloxycarbonyl-(L or DL)-serine benzyl ester was used to synthesize the corresponding N-benzyloxycarbonyl-O-tert-butyl-(L or DL)-serine benzyl ester .


Molecular Structure Analysis

The empirical formula of “O-tert-Butyl-L-serine” is C7H15NO3 . The molecular weight is 161.20 . The SMILES string is CC(C)(C)OCC@HC(O)=O .


Chemical Reactions Analysis

“O-tert-Butyl-L-serine” is used in solid phase peptide synthesis (SPPS) such as the synthesis of tailed cyclic RGD peptides to prevent glutarimide formation . A novel side reaction in Fmoc-solid-phase synthesis occurs during the removal of protecting groups and detachment from the resin .


Physical And Chemical Properties Analysis

“O-tert-Butyl-L-serine” is a white to off-white solid . The optical activity is [α]/D -10.0±1.0°, c = 1 in H2O . The melting point is 220 °C .

Scientific Research Applications

Peptide Synthesis

  • Summary of Application : “O-tert-Butyl-L-serine” is a protected form of L-serine that is commonly used in peptide synthesis . This includes the synthesis of glycopeptides and lipopeptides, as well as the preparation of amino-phospholipids .
  • Methods of Application : In Solid Phase Peptide Synthesis (SPPS), “O-tert-Butyl-L-serine” is used to prevent the formation of glutarimide . The tert-butyl group protects the hydroxyl side chain of serine, allowing it to be incorporated into peptides without reacting with other amino acids or reagents. After the peptide chain is assembled, the protecting group can be removed to reveal the native serine residue.

Synthesis of Glycopeptides and Lipopeptides

  • Summary of Application : “O-tert-Butyl-L-serine” is used in the synthesis of glycopeptides and lipopeptides .

Preparation of Amino-Phospholipids

  • Summary of Application : “O-tert-Butyl-L-serine” is used in the preparation of amino-phospholipids .

Synthesis of Tailed Cyclic RGD Peptides

  • Summary of Application : “O-tert-Butyl-L-serine” is used in the synthesis of tailed cyclic RGD peptides .

Future Directions

“O-tert-Butyl-L-serine” is used in peptide synthesis, e.g., synthesis of glycopeptides and lipopeptides . It is also used in the preparation of amino-phospholipids . The future directions of “O-tert-Butyl-L-serine” could be in the development of new peptide synthesis methods and the synthesis of new types of peptides .

properties

IUPAC Name

(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-7(2,3)11-4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCPKNYKNWXULB-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426482
Record name O-tert-Butyl-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-tert-Butyl-L-serine

CAS RN

18822-58-7
Record name O-(1,1-Dimethylethyl)-L-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18822-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-tert-Butylserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018822587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-tert-Butyl-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-TERT-BUTYLSERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BX0H592PIC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
172
Citations
NM Tooney, GD Fasman - Biopolymers: Original Research on …, 1968 - Wiley Online Library
The synthesis of polymers containing O‐tert‐butyl‐L‐serine, O‐tert‐butyl‐DL‐serine, L‐serine, and DL‐serine is reported. The N‐benzyloxycarbonyl‐(L or DL)‐serine benzyl ester was …
Number of citations: 16 onlinelibrary.wiley.com
HK Kochetkov, VA Derevitskaya, EM Klimov - Tetrahedron Letters, 1969 - Elsevier
H OAc H OAc methyl ester of N-carbobenzoxy-O-tert.--butyl-L-serine (0.84 g) and 2, 3, 4, 6-tetra-O-acetyl-oi-D-galactopyrenosyl bromide and other reagents in the same proportion …
Number of citations: 14 www.sciencedirect.com
M Crisma, G Valle, V Monaco, F Formaggio… - Zeitschrift für …, 1996 - degruyter.com
Crystal structure of N-benzyloxycarbonyl-O-tert-butyl-L-serine, C15H21NO5 … Crystal structure of N-benzyloxycarbonyl-O-tert-butyl-L-serine, C 15 H 21 NO 5 … Crystal structure …
Number of citations: 4 www.degruyter.com
H Lee, JB Park, JY Chang - Journal of Polymer Science Part A …, 2011 - Wiley Online Library
Core‐shell structured nanoparticles of poly(ethylene glycol) (PEG)/polypeptide/poly(D,L‐lactide) (PLA) copolymers were prepared and their properties were investigated. The …
Number of citations: 11 onlinelibrary.wiley.com
K Mino, K Ishikawa - FEBS letters, 2003 - Elsevier
… As a result, 3-chloro-D-alanine, 3-cyano-L-alanine, O-benzyl-L-serine, and O-tert-butyl-L-serine caused 18, 42, 36, and 49% inhibition of the activity of O-acetyl-L-serine sulfhydrylation …
Number of citations: 51 www.sciencedirect.com
박준범, 이현표, 장지영 - 한국고분자학회학술대회연구논문초록집, 2009 - cheric.org
We synthesized block copolymers of poly (ethylene glycol) and poly (L-serine) bearing poly (D, L-lactide)(PLA) side chains. In the synthesis, poly (ethylene glycol)-b-poly (L-serine) was …
Number of citations: 2 www.cheric.org
T Watanabe, K Terada, S Takemura… - ACS Polymers …, 2022 - ACS Publications
… (56) PolyAla and poly[O-tert-butyl l-serine] [poly(O-tert-butyl Ser)] prepared via NCA ring-opening polymerization was also reported to form β-structures, suggesting no contribution of the …
Number of citations: 7 pubs.acs.org
NM Tooney, GD Fasman - Journal of Molecular Biology, 1968 - Elsevier
The infrared and optical rotatory dispersion spectra of l-serine polypeptides have been studied. Infrared spectra of high molecular weight poly-l-serine show that the polypeptide exists in …
Number of citations: 35 www.sciencedirect.com
YP Shvachkin, YN Tikhanov, GV Baranova - Chemistry of Natural …, 1979 - Springer
… ester of O-tert-butyl-L-serine (II), … Otert-butyl-L-serine (VII), the methyl ester of S-carbamoylmethyl-N-biphenylylisopropoxycarbonyl-L-cysteinyl-O-tert-butyl-L-threonyl-O-tert-butyl-L-serine …
Number of citations: 2 link.springer.com
P Grenouillet, RP Martin, A Rossi, M Ptak - Biochimica et Biophysica Acta …, 1973 - Elsevier
In order to understand the role of the functional side chains in polypeptides and proteins when a metal ion is present, a preliminary investigation of interactions between Cu(II) and l-…
Number of citations: 41 www.sciencedirect.com

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